4-Methyl-3-Heptanon

Übersicht

Beschreibung

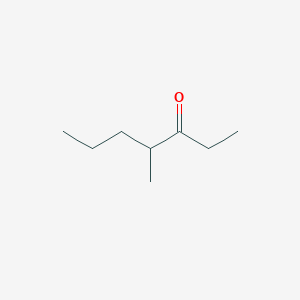

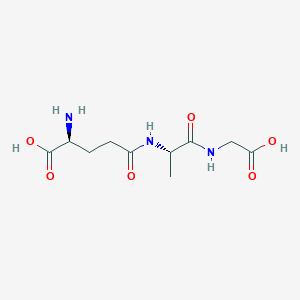

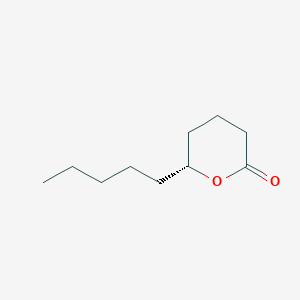

4-Methyl-3-heptanone is an organic compound with the molecular formula C8H16O. It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to two alkyl groups.

Wissenschaftliche Forschungsanwendungen

4-Methyl-3-heptanone has several applications in scientific research:

Chemistry: Used as a solvent and reagent in organic synthesis.

Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.

Industry: Employed in the production of fragrances and flavors.

Wirkmechanismus

Target of Action

The primary target of 4-Methyl-3-heptanone is various species of ants, such as the harvester ant, Pogonomyrmex barbatus, and the Texas leafcutter ant, Atta texana . This compound functions as a pheromone and serves as an alarm signal for these species .

Mode of Action

It is known that when released, this compound acts as a signal to alert other ants of potential danger .

Biochemical Pathways

The biosynthesis of the insect pheromone (S)-4-methyl-3-heptanone is shown to be biosynthesized from three propionate units following a polyketide/fatty acid-type metabolic route .

Result of Action

The release of 4-Methyl-3-heptanone results in a change in ant behavior. It serves as an alarm pheromone, causing alerted ants to exhibit defensive behaviors .

Biochemische Analyse

Biochemical Properties

4-Methyl-3-heptanone is involved in a variety of biochemical reactions. It is biosynthesized from three propionate units following a polyketide/fatty acid-type metabolic route

Cellular Effects

In the context of insects, 4-Methyl-3-heptanone acts as an alarm pheromone . It triggers behavioral responses in ants, causing them to become unsettled and move away from the source of the pheromone

Molecular Mechanism

It is known to exert its effects at the molecular level, likely involving binding interactions with specific biomolecules and possibly influencing enzyme activity and gene expression

Dosage Effects in Animal Models

In animal models, specifically ants, the behavioral response to 4-Methyl-3-heptanone is dose-dependent . At low concentrations, ants become unsettled and attracted to the source of the alarm pheromone, while at high concentrations, they are repulsed .

Metabolic Pathways

4-Methyl-3-heptanone is biosynthesized from three propionate units following a polyketide/fatty acid-type metabolic route

Transport and Distribution

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Methyl-3-heptanone can be synthesized through several methods. One common synthetic route involves the Grignard reaction, where propanal reacts with 2-bromopentane in the presence of magnesium to form 4-methyl-3-heptanol. This intermediate is then oxidized using dichromate to yield 4-methyl-3-heptanone .

Industrial Production Methods

In industrial settings, 4-methyl-3-heptanone is often produced through the oxidation of 4-methyl-3-heptanol. The process involves the use of oxidizing agents such as potassium dichromate or chromium trioxide under controlled conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

4-Methyl-3-heptanone undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form carboxylic acids.

Reduction: It can be reduced to form secondary alcohols.

Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium dichromate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents like bromine or chlorine.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Secondary alcohols.

Substitution: Halogenated ketones.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Heptanone: Similar structure but lacks the methyl group at the fourth position.

2-Heptanone: The carbonyl group is located at the second position instead of the third.

4-Methyl-2-pentanone: Similar structure but with a shorter carbon chain.

Uniqueness

4-Methyl-3-heptanone is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its role as an insect pheromone and its applications in various industries highlight its versatility and importance .

Eigenschaften

IUPAC Name |

4-methylheptan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-4-6-7(3)8(9)5-2/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVLRILUUXLBENA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20884228 | |

| Record name | 3-Heptanone, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6137-11-7 | |

| Record name | 4-Methyl-3-heptanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6137-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-3-heptanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006137117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Heptanone, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Heptanone, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methylheptan-3-one | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4JK9GW89J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary biological function of 4-methyl-3-heptanone?

A1: 4-Methyl-3-heptanone primarily acts as an alarm pheromone in various ant species, including Atta texana [, , ], Atta cephalotes [, ], and Pogonomyrmex barbatus []. It triggers alarm behavior, such as increased alertness, recruitment, and aggression, upon release by threatened ants [, , , , ].

Q2: How does 4-methyl-3-heptanone interact with its target to elicit a response?

A2: While the exact mechanism remains to be fully elucidated, studies on Atta texana suggest a chiral receptor system involved in recognizing the (S)-(+)-enantiomer of 4-methyl-3-heptanone []. This implies the pheromone binds to specific receptors, likely located on the antennae [], to initiate a signaling cascade leading to the observed behavioral responses.

Q3: What is the molecular formula and weight of 4-methyl-3-heptanone?

A3: The molecular formula of 4-methyl-3-heptanone is C8H16O. It has a molecular weight of 128.21 g/mol.

Q4: Are there other biological roles for 4-methyl-3-heptanone beyond its function as an alarm pheromone?

A4: Yes, 4-methyl-3-heptanone has been identified in the mandibular gland secretions of other insects, such as the carpenter ant Camponotus arminius [] and the opilionid []. Its function in these species is less well-characterized but may involve defense or communication. Interestingly, the phorid fly Apocephalus paraponerae, a parasitoid of the ant Paraponera clavata, uses 4-methyl-3-heptanone as a host location cue [, ]. This suggests a fascinating example of interspecific chemical communication.

Q5: Does the stereochemistry of 4-methyl-3-heptanone influence its biological activity?

A5: Yes, studies on Atta texana have shown that the (S)-(+)-enantiomer of 4-methyl-3-heptanone is significantly more active than the (R)-(−)-enantiomer [, ]. This highlights the importance of stereochemistry in pheromone-receptor interactions and the potential for developing enantioselective synthesis methods [, ] for targeted pest control applications.

Q6: What are some established methods for synthesizing 4-methyl-3-heptanone?

A6: Several synthetic routes to 4-methyl-3-heptanone have been described, including:

- Asymmetric synthesis using SAMP-/RAMP-hydrazone methods []: This approach offers good enantiomeric control and has been used to synthesize both (S)-(+)- and (R)-(−)-4-methyl-3-heptanone.

- Grignard synthesis followed by oxidation: This two-step method involves the Grignard reaction of a suitable halide with magnesium, followed by oxidation of the resulting alcohol to the ketone [].

- Total synthesis using (4SR, 5RS)-5-Hydroxy-4-Methyl-3-Heptanone: This method allows the synthesis of the racemic form of the aggregation pheromone of S. orizae and S. zeamais [].

Q7: Can 4-methyl-3-heptanone be synthesized from renewable sources?

A7: While traditional synthetic methods rely on petrochemicals, 4-methyl-3-heptanone can be produced from propanal, a potential bio-based platform chemical, via condensation reactions over cerium-zirconium mixed oxide catalysts []. This offers a more sustainable route for pheromone production.

Q8: Are there any known safety concerns regarding the use of 4-methyl-3-heptanone?

A8: While 4-methyl-3-heptanone is generally considered safe for its intended use as a research chemical, it is essential to handle it with appropriate safety precautions, like any other laboratory reagent. Always consult the material safety data sheet (MSDS) before handling and use appropriate personal protective equipment.

Q9: What are some promising research areas related to 4-methyl-3-heptanone?

A9: Future research could focus on:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)-](/img/structure/B36296.png)